molecular formula C9H9BrN4OS2 B4652642 N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B4652642
M. Wt: 333.2 g/mol
InChI Key: DNZHXPVSGSHIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria and fungi. The compound has also been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is its broad range of potential therapeutic applications. The compound has been shown to have activity against a range of different diseases and conditions. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide. One potential direction is to investigate the compound's potential use in combination with other drugs to enhance its therapeutic potential. Another direction is to study the compound's mechanism of action in more detail to identify potential targets for drug development. Finally, the compound's potential use in the treatment of neurodegenerative diseases could be investigated further.
In conclusion, N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a chemical compound with significant potential for therapeutic applications. Its broad range of activity against various diseases and conditions makes it an exciting target for future drug development. Further research is needed to fully understand the compound's mechanism of action and optimize its therapeutic potential.

Scientific Research Applications

N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4OS2/c1-14-3-2-11-9(14)16-5-7(15)13-8-12-4-6(10)17-8/h2-4H,5H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZHXPVSGSHIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=NC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
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N-(5-bromo-1,3-thiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

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